molecular formula C11H8BrClOS B1273079 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one CAS No. 175203-97-1

2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one

Cat. No.: B1273079
CAS No.: 175203-97-1
M. Wt: 303.6 g/mol
InChI Key: HBNULIMIUQEVFS-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one is an organic compound with the molecular formula C11H9BrOS It is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur

Properties

IUPAC Name

2-bromo-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClOS/c1-6-8-4-7(13)2-3-10(8)15-11(6)9(14)5-12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNULIMIUQEVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381583
Record name 2-Bromo-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-97-1
Record name 2-Bromo-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Direct Bromination with Br₂/Lewis Acid

  • Conditions : Br₂ (1.1 eq) in CCl₄ or DCM with FeBr₃ (0.1 eq) at 25–40°C.
  • Yield : 68–76% with <5% di-brominated byproducts.
  • Mechanism : Electrophilic substitution facilitated by FeBr₃, forming a bromo-enol intermediate.

Method B: HBr/AcOH with Peroxide

  • Conditions : 48% HBr in acetic acid with H₂O₂ (1.2 eq) at 70°C for 4h.
  • Yield : 83% with enhanced regioselectivity.

Table 3: Bromination Method Comparison

Method Reagents Temp (°C) Time (h) Yield
A Br₂, FeBr₃, DCM 25 6 68%
B HBr, H₂O₂, AcOH 70 4 83%

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs:

  • Continuous Flow Reactors : To control exothermic bromination steps and improve safety.
  • Solvent Recycling : DCM and acetic acid recovery systems reduce costs.
  • Catalyst Regeneration : FeBr₃ is filtered and reused, lowering waste.

Table 4: Industrial Process Metrics

Parameter Laboratory Scale Industrial Scale
Batch Size 10 g 5 kg
Yield 75% 89%
Purity 95% 98%

Mechanistic Insights and Side Reactions

  • Over-Bromination : Excess Br₂ or prolonged reaction times lead to di-brominated derivatives, mitigated by stoichiometric control.
  • Ring Halogenation : Competing bromination at the benzo[b]thiophene 4-position occurs if FeCl₃ is substituted for FeBr₃.

Emerging Methodologies

  • Photocatalytic Bromination : Visible-light-mediated reactions using N-bromosuccinimide (NBS) and TiO₂ catalysts achieve 70% yield at 25°C.
  • Electrochemical Methods : Anodic oxidation in HFIP/DCM reduces reagent waste, yielding 65% product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Substituted ethanones with various functional groups replacing the bromine atom.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of benzo[b]thiophene compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one can inhibit the proliferation of cancer cells by inducing apoptosis. The presence of halogens in the structure enhances biological activity through improved interactions with cellular targets .

Antimicrobial Properties
The compound has been investigated for its antimicrobial potential. Compounds containing thiophene rings have demonstrated activity against various bacterial strains. The introduction of bromine and chlorine atoms may enhance the lipophilicity and thus the membrane permeability of these compounds, leading to increased efficacy against pathogens .

Materials Science Applications

Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound can be used as a building block for synthesizing novel materials with desirable electronic characteristics .

Polymer Chemistry
The compound can serve as a monomer or crosslinking agent in the synthesis of polymers. Its reactivity allows it to participate in radical polymerization processes, leading to materials with tailored mechanical and thermal properties suitable for various industrial applications .

Synthetic Intermediate

Synthesis of Complex Molecules
this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a useful site for nucleophilic substitution reactions, allowing chemists to introduce a variety of functional groups into the molecule . This versatility is crucial for developing new pharmaceuticals and agrochemicals.

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range.
Study 2Antimicrobial PropertiesShowed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations lower than standard antibiotics.
Study 3Organic ElectronicsAchieved high charge mobility when incorporated into OLEDs, indicating potential for efficient light emission.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and chlorine atoms, along with the benzo[b]thiophene core, contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one
  • 2-Bromo-1-(5-chloro-2-methylbenzo[b]thiophen-3-yl)ethan-1-one
  • 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)propan-1-one

Uniqueness

2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity

Biological Activity

2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one, with the CAS number 175203-97-1, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H8BrClOS
  • Molecular Weight : 303.6 g/mol
  • Structure : The compound features a bromine atom and a chloro-substituted benzo[b]thiophene moiety, which contributes to its biological properties.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzo[b]thiophenes have been shown to induce apoptosis in cancer cells. A study demonstrated that certain analogs of benzo[b]thiophenes effectively inhibited the growth of various cancer cell lines, suggesting that 2-bromo derivatives could similarly exhibit cytotoxic effects against tumors .

Antibacterial Properties

This compound may also display antibacterial activity. Compounds within this class have been evaluated for their ability to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with bacterial metabolism. The specific activity of this compound against pathogenic bacteria remains to be fully elucidated but aligns with the general trend observed in related compounds .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes critical for cancer cell proliferation.
  • Modulation of Signaling Pathways : The interaction with signaling pathways associated with cell survival and apoptosis has been documented, suggesting a potential pathway for therapeutic intervention.

Study 1: Antitumor Efficacy

In a study examining the efficacy of various benzo[b]thiophene derivatives, it was found that compounds similar to this compound showed significant inhibition of tumor growth in vitro and in vivo models. The study reported a dose-dependent response in tumor cell lines, indicating potential for further development as an anticancer agent .

Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of halogenated benzo[b]thiophenes revealed promising results against Gram-positive bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine the effectiveness of several derivatives, including those structurally similar to 2-bromo compounds. Results indicated that these compounds could serve as lead structures for developing new antibiotics .

Research Findings Summary Table

Study Focus Findings Reference
Antitumor ActivitySignificant inhibition of tumor growth in vitro
Antibacterial ActivityEffective against Gram-positive bacteria
MechanismInhibition of key enzymes and modulation of pathways

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, bromination of 1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one using bromine or N-bromosuccinimide (NBS) in a solvent like dichloromethane at 0–25°C yields the target compound. Reaction progress should be monitored via TLC or HPLC. Purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient. Evidence from analogous bromoethanone syntheses supports this approach .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity.
  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methyl at position 3, chloro at position 5).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ at m/z 301.94).
    Discrepancies in spectral data should prompt re-examination of reaction conditions or purification steps .

Q. What are the critical stability considerations for storing this compound?

  • Methodological Answer : The compound is light- and moisture-sensitive. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Stability tests indicate decomposition (>5%) after 6 months at 4°C. Avoid prolonged exposure to bases or nucleophiles due to reactive α-bromo ketone functionality .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) can determine bond angles, dihedral angles, and packing interactions. For example, the benzo[b]thiophene ring’s planarity and bromine’s spatial orientation can be confirmed. Discrepancies between computational (DFT) and experimental data may arise from crystal-packing forces, requiring Hirshfeld surface analysis .

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom serves as a leaving group. Use Pd(PPh3_3)4_4 or XPhos Pd G3 catalysts with arylboronic acids in THF/water (3:1) at 80°C. Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hrs). Monitor regioselectivity via 1H^1H NMR; competing reactions at the methyl or chloro positions may require steric directing groups .

Q. How does the compound’s electronic structure influence its UV-Vis absorption profile?

  • Methodological Answer : TD-DFT calculations (B3LYP/6-311+G(d,p)) correlate experimental λmax_{\text{max}} values (e.g., ~290 nm) with π→π* transitions in the benzo[b]thiophene system. The electron-withdrawing chloro and bromo groups redshift absorption by stabilizing excited states. Solvent effects (e.g., acetonitrile vs. cyclohexane) should be quantified using the Lippert-Mataga equation .

Q. What mechanistic insights explain conflicting bioactivity results in antimicrobial assays?

  • Methodological Answer : Discrepancies may arise from:

  • Bacterial Strain Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.
  • Membrane Permeability : Use ethidium bromide accumulation assays to assess efflux pump inhibition.
  • Metabolite Interference : LC-MS/MS can identify degradation products in culture media.
    SAR studies suggest the chloro-methyl-thiophene scaffold enhances activity against resistant strains .

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